1-beta-Ribofuranosyl-1,3-diazepinone

Beschreibung

Eigenschaften

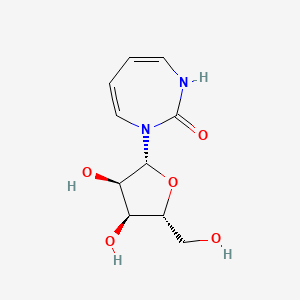

Molekularformel |

C10H14N2O5 |

|---|---|

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3-diazepin-2-one |

InChI |

InChI=1S/C10H14N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-4,6-9,13-15H,5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1 |

InChI-Schlüssel |

MEPCJRCEYSZBDO-FNCVBFRFSA-N |

Isomerische SMILES |

C1=CNC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

C1=CNC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of 1,3 Diazepinone Nucleosides

Synthesis of 2′-Modified Diazepinone Nucleoside Analogues

Modifications at the 2'-position of the sugar ring are a common strategy to enhance the properties of nucleoside analogues. nih.govrsc.orgresearchgate.net These modifications can improve stability and biological activity. nih.gov

Introduction of Deoxyribose and Fluoroarabino Moieties

The synthesis of 2'-deoxyribo- and 2'-deoxy-2'-fluoroarabino-diazepinone nucleosides has been achieved through direct glycosylation methods. rsc.orgnih.govresearchgate.net The introduction of a fluorine atom at the 2'-position, in particular, has been shown to increase the stability of these nucleosides. nih.govmdpi.com

For the synthesis of the 2'-fluoroarabino analogue, 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is first converted to its 1-bromo derivative. nih.gov This bromosugar is then coupled with the diazepinone base using mercury-catalyzed glycosylation to yield the protected nucleoside, which is subsequently deprotected. nih.gov A similar direct glycosylation approach is used to access the 2'-deoxy-2',2'-difluoro nucleoside. nih.gov

Development of Conformationally Locked Carbocyclic Analogues

To investigate the conformational preferences of enzymes that interact with these nucleosides, conformationally locked carbocyclic analogues have been developed. nih.govacs.orgacs.org These analogues replace the flexible ribose sugar with a rigid carbocyclic scaffold, locking the molecule into a specific "North" or "South" pucker conformation. acs.orgacs.org

The synthesis of these carbocyclic analogues also relies on ring-closing metathesis to form the seven-membered 1,3-diazepinone ring from the corresponding benzoyl-protected carbocyclic bis-allyl ureas. nih.govacs.orgacs.org This approach has allowed for the synthesis of bicyclo[3.1.0]hexane nucleosides locked in either North or South conformations, as well as a more flexible analogue built on a cyclopentane (B165970) ring. acs.orgacs.org

Derivatization Strategies for Enhanced Biochemical Efficacy

Further derivatization of 1,3-diazepinone nucleosides is a key strategy to improve their biochemical efficacy. nih.govrsc.orgresearchgate.net These modifications aim to enhance properties such as enzyme inhibition and metabolic stability. The introduction of fluorine at the 2'-position is a prime example of a derivatization that has successfully increased the stability of these compounds. nih.gov The development of various 2'-modified analogues through convergent synthetic routes provides a platform for further exploration of structure-activity relationships and the design of more potent and effective therapeutic agents. rsc.orgnih.govresearchgate.net

Molecular Mechanisms of Action and Target Engagement

Theoretical and Computational Analyses of Ligand-Target Interactions

Computational methods are essential tools for understanding the interactions between inhibitors and their target enzymes at a molecular level, guiding the design of more potent and selective drugs. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the binding site of the protein and calculating a binding score, which estimates the binding affinity. nih.govnih.gov

While specific docking studies for 1-beta-D-ribofuranosyl-1,3-diazepinone with APOBEC3 enzymes are not widely published, analysis of its crystal structure in complex with a related enzyme, human cytidine (B196190) deaminase (hCDA), provides valuable insights. massey.ac.nz In the crystal structure of 1,3-diazepin-2-one riboside with hCDA, the inhibitor is bound in the active site, which is formed by residues from multiple subunits of the enzyme's tetrameric structure. massey.ac.nz Interestingly, the diazepinone ring itself does not directly coordinate with the active site zinc ion. Instead, a water molecule mediates the interaction with the zinc. massey.ac.nz This type of detailed structural information is critical for understanding the forces that stabilize the enzyme-inhibitor complex, such as hydrogen bonds and hydrophobic interactions, and for designing new analogues with improved binding affinity. nih.govnih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For drug discovery, MD simulations can provide detailed information about the dynamic behavior of a ligand-protein complex, revealing the stability of the binding pose predicted by docking, the flexibility of the active site, and the role of solvent molecules. mdpi.comnih.gov

An MD simulation of an APOBEC3 enzyme in complex with an oligonucleotide containing 1-beta-D-ribofuranosyl-1,3-diazepinone could illuminate the conformational changes that occur upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can identify key interactions, such as persistent hydrogen bonds, that contribute to the stability of the complex. mdpi.com This information can explain the high affinity of the inhibitor and guide further optimization. While specific MD simulation studies on this particular complex are not yet available in the literature, the methodology is widely applied to understand enzyme-inhibitor interactions and is a logical next step in the rational design of next-generation APOBEC3 inhibitors. nih.govnih.gov

In Silico Prediction of Drug-Target Interactions

Extensive searches of scientific literature and chemical databases have revealed no specific studies on the in silico prediction of drug-target interactions for 1-beta-ribofuranosyl-1,3-diazepinone. While computational methods are frequently employed in drug discovery to predict the biological targets of novel compounds, this particular molecule does not appear to have been the subject of such published research.

In silico approaches typically involve the use of computational algorithms and databases to screen a compound against a library of known protein structures or pharmacophore models. These methods can provide initial hypotheses about a compound's potential mechanism of action, which can then be validated through experimental testing. The absence of such data for this compound means that its potential biological targets remain unpredicted by these means.

Quantum Chemical Studies of Catalysis

Similarly, a thorough review of the available scientific literature indicates a lack of quantum chemical studies focused on the catalytic activities of this compound. Quantum chemistry provides a powerful tool for investigating reaction mechanisms at the atomic and electronic levels. Such studies could, for instance, elucidate the energetic feasibility of a proposed catalytic cycle or identify key structural features of the molecule that are critical for its catalytic function.

Without such computational investigations, any potential catalytic role of this compound remains purely speculative. The application of quantum chemical methods would be necessary to provide a theoretical foundation for understanding its reactivity and potential enzymatic interactions.

Biological Activities and Pre Clinical Pharmacological Profiles

Enzymatic Inhibition Studies (In Vitro)

In vitro studies have been instrumental in quantifying the potent inhibitory effects of 1-beta-D-ribofuranosyl-1,3-diazepinone on cytidine (B196190) deaminase.

The inhibitory potency of 1-beta-D-ribofuranosyl-1,3-diazepinone against human cytidine deaminase (hCDA) has been characterized by a strong binding affinity, as indicated by its inhibition constant (Ki). Research has determined the Ki value for 1,3-diazepin-2-one riboside to be 25 nM. nih.gov For a related saturated derivative, hexahydro-1-beta-D-ribofuranosyl-2H-1,3-diazepin-2-one, a Ki of 400.0 nM has been reported. aatbio.com While a specific IC50 value for 1-beta-D-ribofuranosyl-1,3-diazepinone is not consistently reported in the reviewed literature, the low nanomolar Ki value underscores its potent inhibitory capacity.

Comparative Inhibitory Potency against Cytidine Deaminase

| Compound | Inhibition Constant (Ki) |

|---|---|

| 1-beta-D-Ribofuranosyl-1,3-diazepinone | 25 nM |

| Tetrahydrouridine (B1681287) | 100.0 - 400.0 nM aatbio.com |

| Zebularine | 2.9 µM nih.gov |

| Cedazuridine (B1668773) | Not available in reviewed sources |

Cellular and Biochemical Assays (In Vitro)

The cellular effects of 1-beta-D-ribofuranosyl-1,3-diazepinone are intrinsically linked to its inhibition of cytidine deaminase and the subsequent impact on nucleoside metabolism.

By inhibiting cytidine deaminase, 1-beta-D-ribofuranosyl-1,3-diazepinone is expected to prevent the degradation of cytidine and its analogues, thereby increasing their intracellular concentrations and facilitating their incorporation into nucleic acids. Studies on related C-nucleosides, such as 5-(beta-D-ribofuranosyl)isocytosine, have shown that they can be phosphorylated to the triphosphate form and subsequently incorporated into both RNA and DNA in P815 cells. nih.gov This incorporation is a key aspect of their therapeutic activity. Furthermore, research on another nucleoside analogue, 1-beta-D-arabinofuranosyl-5-azacytosine, has revealed that its metabolic activation to a triphosphate form leads to a significant decline in cellular nucleoside triphosphate (NTP) pools, particularly ATP, in human lymphoid CEM cells. nih.gov This suggests that inhibitors of CDA, by potentiating the effects of such analogues, could indirectly lead to significant alterations in cellular nucleoside metabolism.

Pre-clinical Efficacy in Animal Models (In Vivo)

While direct preclinical efficacy studies in animal models for 1-beta-D-ribofuranosyl-1,3-diazepinone are not extensively documented in the reviewed literature, the therapeutic potential of inhibiting cytidine deaminase in vivo has been demonstrated. For instance, a study on the related C-nucleoside 5-(beta-D-ribofuranosyl)isocytosine showed its activity against P815 leukemia in mice, with its therapeutic effect being linked to its phosphorylation and incorporation into nucleic acids. nih.gov

More recently, preclinical studies with the CDA inhibitor cedazuridine in combination with azacitidine have shown successful tumor regression in murine xenograft models of human myeloid malignancies. nih.gov This highlights the in vivo efficacy of a strategy that protects a therapeutic nucleoside analogue from deamination, a mechanism central to the action of 1-beta-D-ribofuranosyl-1,3-diazepinone. These findings underscore the potential of potent CDA inhibitors to enhance the efficacy of co-administered anticancer nucleoside drugs in animal models. nih.govnih.gov

Role as Therapeutic Adjuvants in Disease Models (e.g., Cancer Chemotherapy)

The primary therapeutic interest in 1-beta-Ribofuranosyl-1,3-diazepinone and its derivatives lies in their function as potent inhibitors of the enzyme cytidine deaminase (CDA). patsnap.comnih.gov This inhibitory activity positions them as promising therapeutic adjuvants, particularly in the context of cancer chemotherapy.

Cytidine deaminase is a crucial enzyme in the metabolic pathway of several nucleoside analog drugs used in oncology, such as cytarabine (B982) and gemcitabine. patsnap.com These drugs require phosphorylation to become active cytotoxic agents that can be incorporated into the DNA of cancer cells, leading to cell death. However, CDA rapidly deaminates these drugs into their inactive forms, significantly reducing their therapeutic efficacy and requiring the administration of higher doses, which can lead to increased toxicity.

By inhibiting CDA, this compound can protect these anticancer drugs from premature degradation. This action increases the bioavailability and extends the half-life of the active chemotherapeutic agents, thereby enhancing their cytotoxic effects against cancer cells. patsnap.com This adjuvant strategy could potentially lead to more effective cancer treatment regimens with reduced side effects.

The diazepinone riboside, another term for this compound, has been identified as one of the most potent inhibitors of cytidine deaminase. nih.gov Research has also explored modifications to the sugar moiety of this nucleoside to further improve its stability and inhibitory activity. For instance, 2'-deoxy- and 2'-fluorinated-diazepinone nucleosides have been synthesized and also demonstrate potent inhibition of CDA. nih.gov

The inhibitory potential of these compounds against cytidine deaminase is a key area of ongoing research, with the aim of developing more effective combination therapies for cancer.

Table of Research Findings on Diazepinone Nucleosides as CDA Inhibitors

| Compound/Derivative | Reported Activity | Significance in Cancer Chemotherapy |

| This compound (diazepinone riboside) | Potent inhibitor of cytidine deaminase (CDA) nih.gov | Potential to increase the efficacy of nucleoside analog anticancer drugs by preventing their degradation. patsnap.com |

| 2'-deoxy-diazepinone nucleosides | Potent inhibitors of CDA nih.gov | May serve as adjuvants in chemotherapy, similar to the parent compound, with potentially altered pharmacokinetic properties. |

| 2'-fluorinated-diazepinone nucleosides | Potent inhibitors of CDA with improved stability nih.gov | Enhanced stability could lead to improved therapeutic profiles when used in combination with chemotherapeutic agents. |

Advanced Research Directions and Emerging Applications

Development of Novel 1,3-Diazepinone Nucleoside Scaffolds

The foundational 1,3-diazepinone nucleoside structure has served as a template for extensive synthetic exploration, aiming to enhance biological activity and probe structure-activity relationships. A significant advancement in this area has been the development of efficient, convergent synthetic routes, which allow for greater flexibility and efficiency compared to earlier linear methods. nih.gov

A key strategy in creating novel scaffolds involves the modification of the ribose sugar moiety. Researchers have successfully synthesized a variety of 2'-substituted analogues, including:

2'-deoxyribo-diazepinone nucleosides

2'-fluoroarabino-diazepinone nucleosides

2'-deoxy-2',2'-difluoro-diazepinone nucleosides nih.gov

These modifications are achieved through direct glycosylation approaches, installing the pre-formed 1,3-diazepinone base onto variously substituted sugar rings. nih.gov A highly efficient ring-closing metathesis (RCM) reaction has been instrumental in the synthesis of the seven-membered diazepinone ring itself, starting from accessible precursors like 1,3-diallyl urea. nih.govresearchgate.net

Beyond sugar modifications, another avenue of development has been the creation of carbocyclic analogues. In these structures, the furanose oxygen is replaced with a methylene (B1212753) group. This research has led to the synthesis of conformationally locked carbocyclic 1,3-diazepinone nucleosides, such as those built on a bicyclo[3.1.0]hexane framework, to investigate the preferred sugar pucker for enzyme binding. nih.gov These carbocyclic versions, while sometimes less potent due to the loss of the ribose's role in hydration, have been crucial in understanding the conformational requirements for high-affinity binding to target enzymes like CDA. nih.gov

| Scaffold Type | Key Features | Synthetic Approach Highlight | Reference |

| 2'-Substituted Analogues | Modifications at the 2' position of the ribose sugar (e.g., deoxy, fluoro, difluoro). | Direct glycosylation of the diazepinone base onto a modified sugar. | nih.gov |

| Carbocyclic Analogues | The ribose ring oxygen is replaced by a carbon atom. | Ring-closing metathesis (RCM) to form the diazepinone ring on a carbocyclic core. | nih.gov |

Strategies to Enhance Stability and Bioavailability of Diazepinone Analogues

A primary challenge in the therapeutic development of nucleoside analogues is their metabolic stability and bioavailability. For diazepinone nucleosides, particularly those intended for use in oligonucleotide-based therapies, several key strategies have emerged.

2'-Fluorination: The introduction of a fluorine atom at the 2' position of the sugar ring is a well-established method for enhancing the stability of nucleosides. nih.gov Specifically, 2'-fluoroarabino and 2'-deoxy-2',2'-difluoro modifications have been shown to significantly improve the stability of diazepinone nucleosides compared to their 2'-deoxy counterparts, which can show limited stability. nih.gov This increased stability is attributed to the electronic effects of the fluorine atom, which can protect the glycosidic bond from acidic degradation. nih.gov The success of this strategy is exemplified by cedazuridine (B1668773), an FDA-approved CDA inhibitor, which utilizes 2'-fluorination to enhance stability while maintaining potent activity. nih.gov

Oligonucleotide Backbone Modification: When diazepinone-based nucleosides are incorporated into single-stranded DNA (ssDNA) to act as inhibitors of enzymes like APOBEC3, the stability of the entire oligonucleotide is critical. The natural phosphodiester (PO) backbone of DNA is susceptible to degradation by nucleases in the body. To overcome this, researchers have replaced the PO linkages with phosphorothioate (B77711) (PS) linkages. While fully PS-modified oligonucleotides demonstrate a marked increase in nuclease stability, they can sometimes suffer from reduced inhibitory potency due to the structural changes imposed by the PS backbone. biorxiv.org Studies have shown that creating mixed PO/PS backbones can strike an optimal balance, enhancing potency by several fold while still providing a vast improvement in resistance to nuclease degradation in serum. biorxiv.org

| Strategy | Mechanism of Enhancement | Application Example | Reference |

| 2'-Fluorination | Increases the stability of the glycosidic bond against degradation. | 2'-fluoroarabino- and 2'-deoxy-2',2'-difluoro-diazepinone nucleosides show greater stability than the 2'-deoxy version. | nih.gov |

| Phosphorothioate (PS) Backbone | Replaces natural phosphodiester linkages in oligonucleotides, conferring resistance to nuclease enzymes. | Mixed PO/PS backbones in diazepinone-containing oligonucleotides improve both stability and inhibitory potency against APOBEC3. | biorxiv.org |

Interplay with Innate Immunity Pathways

A fascinating and clinically relevant development in the study of 1,3-diazepinone nucleosides is their interaction with the APOBEC3 family of enzymes. APOBEC3 enzymes are cytidine (B196190) deaminases that play a crucial role in the innate immune system by inducing mutations in viral DNA, thereby restricting pathogens. nih.govnih.gov However, when dysregulated, these same enzymes can contribute to cancer evolution and the development of drug resistance by mutating the host genome. nih.gov

The mechanistic similarity between CDA and APOBEC3 enzymes has led to the hypothesis that potent CDA inhibitors could also inhibit APOBEC3. nih.gov Research has confirmed that when nucleoside analogues like 2'-deoxy analogues of diazepinone are incorporated into short single-stranded DNA (ssDNA) oligonucleotides, they can act as potent inhibitors of APOBEC3 enzymes. nih.govnih.govnih.gov The ssDNA acts as a vehicle, delivering the inhibitor to the enzyme's active site. nih.gov

The inhibitory potential is highly dependent on the specific structure of the nucleoside analogue. For instance, a DNA hairpin containing a 1,3-diazepin-2-one 2'-deoxyriboside in its loop was shown to inhibit APOBEC3A with nanomolar efficacy. nih.gov This inhibitory activity was comparable to that of an oligonucleotide containing 5-fluoro-2'-deoxyzebularine, another potent inhibitor. nih.gov Further studies have explored isomers of related azepinone nucleosides, finding that stereochemistry plays a key role in the inhibitory activity against both CDA and APOBEC3, with the S-isomer of hexahydro-5-hydroxy-azepin-2-one being more active than the R-isomer. nih.gov These findings highlight that seven-membered ring systems provide a robust platform for developing powerful and specific APOBEC3 inhibitors for potential therapeutic use. nih.gov

Computational Design of Next-Generation Inhibitors

The design of future 1,3-diazepinone-based inhibitors is increasingly being guided by computational chemistry and molecular modeling. A critical foundation for this work was the determination of the first crystal structure of human cytidine deaminase (CDA) in a complex with the tight-binding inhibitor, diazepinone riboside. nih.gov This structure provides a detailed, three-dimensional map of the enzyme's active site and reveals key interactions, such as a canonical pi-pi stacking interaction between the inhibitor and the active site residue Phenylalanine 137, that are crucial for potent inhibition. nih.gov

Leveraging this structural data, researchers can employ a range of computational techniques to design novel inhibitors with improved properties:

Molecular Docking: This method allows for the virtual screening of large libraries of chemical compounds to predict how they might bind to the CDA active site. It can help prioritize which novel diazepinone scaffolds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the inhibitor, the enzyme, and their complex over time. This provides insights into the stability of the binding and the conformational preferences of the inhibitor within the active site, as has been used to study conformationally locked carbocyclic analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of known diazepinone inhibitors with their measured biological activity, QSAR models can be built to predict the potency of new, unsynthesized compounds. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for binding and inhibition. This "pharmacophore" can then be used as a template to search for novel scaffolds that match these requirements. nih.gov

These in silico methods, including linear-scaling quantum mechanical investigations of the enzyme, can significantly accelerate the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds and helping to rationalize observed structure-activity relationships. nih.govacs.org

Q & A

Q. Which experimental approaches identify the primary therapeutic targets of this compound?

- Methodological Answer : Use in silico target prediction tools (e.g., molecular docking) to screen against enzymes like human cytidine deaminase (hCDA), followed by in vitro inhibition assays. Binding affinity can be quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cluster analysis (e.g., grouping with nucleotides like NADH or GDP based on structural motifs) to infer shared targets .

Q. How is the inhibitory activity of this compound against human cytidine deaminase (hCDA) evaluated?

- Methodological Answer : Conduct enzyme kinetics assays using fluorogenic substrates (e.g., cytidine analogs). Measure IC₅₀ values under physiological pH and temperature. Compare inhibition potency with known hCDA inhibitors (e.g., tetrahydrouridine) and validate via molecular docking simulations (e.g., AutoDock Vina) to assess binding poses and interaction residues (e.g., Glu104, Asp95) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking scores and empirical binding data for this compound?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvation effects. Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate with mutagenesis studies (e.g., Ala-scanning of hCDA active sites) and orthogonal assays like microscale thermophoresis (MST). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What advanced biophysical techniques elucidate the interaction mechanism of this compound with hCDA?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve co-crystal structures of hCDA-inhibitor complexes. Complement with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes. For kinetic profiling, employ stopped-flow spectroscopy to capture transient intermediates .

Q. How does this compound compare structurally and functionally to newer analogs (e.g., compound 6) in overcoming chemoresistance?

- Methodological Answer : Perform comparative SAR studies focusing on substituents at the diazepinone ring and ribose moiety. Assess synergy with antimetabolites (e.g., gemcitabine) in 3D tumor spheroid models. Use transcriptomics (RNA-seq) to identify pathways affected by hCDA inhibition (e.g., dCTP pool regulation) .

Q. What strategies optimize this compound as a therapeutic adjuvant in combination therapies?

- Methodological Answer : Design pharmacokinetic (PK) studies to evaluate tissue distribution and half-life. Use fractional inhibitory concentration (FIC) indices to test synergy with cytidine analogs. Incorporate patient-derived xenograft (PDX) models to mimic clinical chemoresistance scenarios .

Data Analysis and Validation

Q. How should researchers address variability in cluster labeling (e.g., Cluster A vs. D) for this compound in multi-target studies?

- Methodological Answer : Apply hierarchical clustering (e.g., Ward’s method) with descriptors like binding scores, pharmacophore features, and functional annotations. Validate clusters via silhouette analysis. Triangulate findings with gene ontology (GO) enrichment to link clusters to biological pathways .

Q. What statistical frameworks are suitable for analyzing dose-response data in hCDA inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.